molecular formula C17H20N4O2S2 B2570006 (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 1235699-06-5

(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2570006
CAS No.: 1235699-06-5
M. Wt: 376.49
InChI Key: BDHORZQZRMHTIX-SNAWJCMRSA-N
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Description

(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Piperidine Ring Functionalization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic carbonyl compound.

    Coupling with Thiophene Derivative: The thiophene ring is coupled to the piperidine-thiadiazole intermediate via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the thiadiazole-piperidine intermediate and the amine group of the thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiadiazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized piperidine derivatives.

Scientific Research Applications

(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions in enzyme active sites, while the piperidine and thiophene rings can engage in hydrophobic interactions with protein surfaces. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide lies in its combination of a thiadiazole ring, a piperidine ring, and a thiophene ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-12-16(25-20-19-12)17(23)21-8-6-13(7-9-21)11-18-15(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHORZQZRMHTIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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